

3-Aminobiphenyl-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Aminobiphenyl-d9

Cat. No.: B561750

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In-Depth Technical Guide: 3-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminobiphenyl-d9**, a deuterated analogue of the carcinogenic aromatic amine, 3-aminobiphenyl. This document details its core properties, analytical applications, and the metabolic pathways associated with its non-labeled counterpart.

Core Properties of 3-Aminobiphenyl-d9

3-Aminobiphenyl-d9 is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry for the accurate quantification of 3-aminobiphenyl.

Property	Value	Reference
CAS Number	1020718-93-7	[1] [2] [3]
Molecular Weight	178.28 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₂ D ₉ N	

Analytical Applications and Experimental Protocols

Due to its chemical similarity to 3-aminobiphenyl, **3-Aminobiphenyl-d9** is an ideal internal standard for quantitative analysis, particularly in complex matrices such as urine. Its use in isotope dilution gas chromatography-mass spectrometry (GC-MS) methods allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Aromatic Amines in Human Urine using GC-MS with 3-Aminobiphenyl-d9 as an Internal Standard

This protocol is a generalized procedure based on established methods for aromatic amine analysis.

1. Sample Preparation:

- Hydrolysis: To a 20 mL urine sample, add a known concentration of **3-Aminobiphenyl-d9** internal standard solution (e.g., 150 ng/L). Add 10 mL of concentrated hydrochloric acid and heat at 110°C for 12 hours to hydrolyze the conjugated aromatic amines.
- Neutralization and Extraction: Cool the sample to room temperature and neutralize with a 10 M sodium hydroxide solution. The sample can then be filtered to remove any precipitate. Perform a liquid-liquid extraction with n-hexane or use supported liquid extraction (SLE) cartridges to isolate the amines.
- Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and add a derivatizing agent, such as pentafluoropropionic anhydride, to improve the chromatographic properties and mass spectrometric detection of the analytes.

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
- Chromatographic Conditions:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An optimized temperature gradient is used to separate the target analytes.
- Mass Spectrometry Conditions:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native analyte and the deuterated internal standard.

3. Quantification:

- A calibration curve is generated by analyzing a series of standards containing known concentrations of the target aromatic amines and a fixed concentration of the **3-Aminobiphenyl-d9** internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Metabolic Activation and Carcinogenicity of 3-Aminobiphenyl

While specific metabolic studies on **3-Aminobiphenyl-d9** are not readily available, the metabolic fate of its non-deuterated analog, 3-aminobiphenyl, has been investigated. Aromatic amines are known procarcinogens that require metabolic activation to exert their carcinogenic effects.

The primary pathway for the metabolic activation of 3-aminobiphenyl involves cytochrome P450 (CYP) enzymes, predominantly in the liver. These enzymes catalyze the N-hydroxylation of the amino group to form N-hydroxy-3-aminobiphenyl. This metabolite can then be further activated, for example, by O-acetylation in the bladder, to form a reactive nitrenium ion. This highly electrophilic species can covalently bind to DNA, forming DNA adducts. The formation of these

adducts is a critical step in the initiation of carcinogenesis, as they can lead to mutations in critical genes, such as tumor suppressor genes, if not repaired.

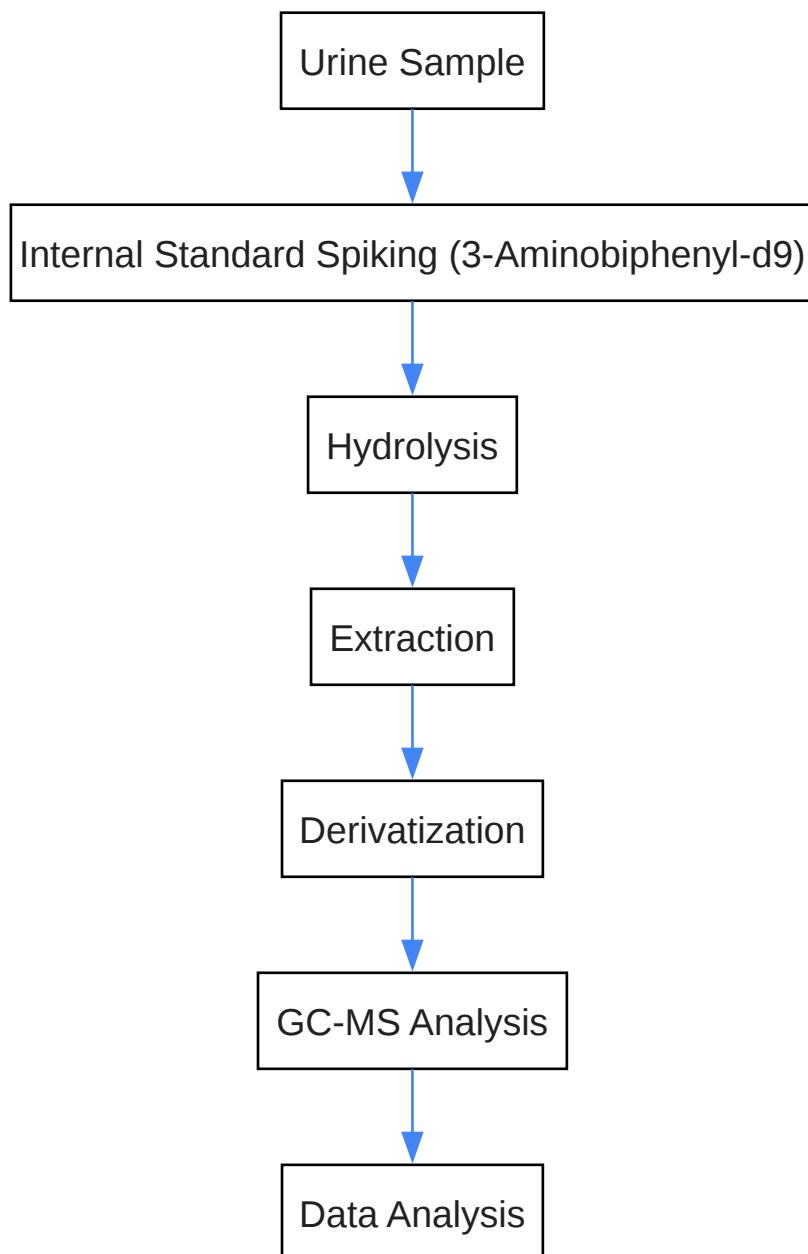
Metabolic Activation Pathway of 3-Aminobiphenyl



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Caption: Metabolic activation of 3-aminobiphenyl leading to cancer.

Experimental Workflow for Aromatic Amine Analysis



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Caption: Workflow for the analysis of aromatic amines in urine.

Conclusion

3-Aminobiphenyl-d9 serves as an essential tool for the accurate quantification of the human carcinogen 3-aminobiphenyl in biological matrices. Understanding its application in robust analytical methods, along with the metabolic pathways of its non-labeled counterpart, is crucial

for researchers in the fields of toxicology, drug development, and environmental health to assess exposure and risk associated with aromatic amines.

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